
5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate is an organic compound with the molecular formula C18H19NO8 It is a derivative of benzene, where three acetate groups and a morpholine-4-carbonyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate typically involves the following steps:
Formation of the Benzene Triacetate Core: The benzene ring is first acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form benzene-1,2,3-triyl triacetate.
Introduction of the Morpholine-4-carbonyl Group: The morpholine-4-carbonyl group is introduced through a nucleophilic substitution reaction. This involves reacting the benzene-1,2,3-triyl triacetate with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate involves its interaction with specific molecular targets. The morpholine-4-carbonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The acetate groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2,3-triyl triacetate: Lacks the morpholine-4-carbonyl group.
Morpholine-4-carbonyl benzene derivatives: Similar structure but different substitution patterns on the benzene ring.
Uniqueness
5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate is unique due to the presence of both the morpholine-4-carbonyl group and the triacetate groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
64180-30-9 |
|---|---|
Molecular Formula |
C17H19NO8 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
[2,3-diacetyloxy-5-(morpholine-4-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C17H19NO8/c1-10(19)24-14-8-13(17(22)18-4-6-23-7-5-18)9-15(25-11(2)20)16(14)26-12(3)21/h8-9H,4-7H2,1-3H3 |
InChI Key |
KFTYVCOLLBXAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


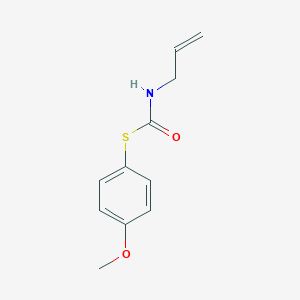
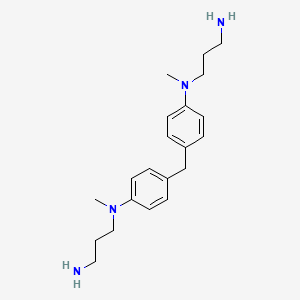
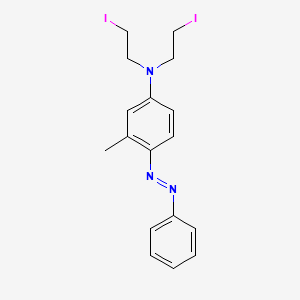
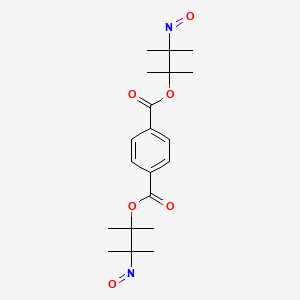

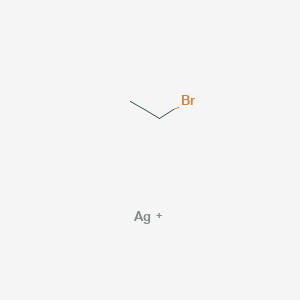
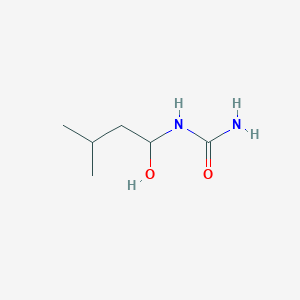
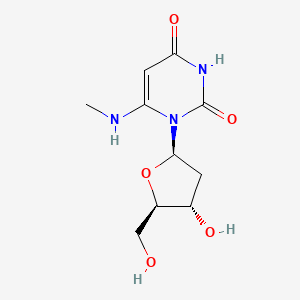

![5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid](/img/structure/B14504824.png)
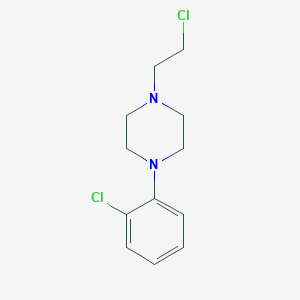
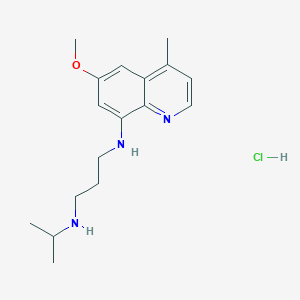
![Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate](/img/structure/B14504849.png)
![Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone](/img/structure/B14504855.png)
